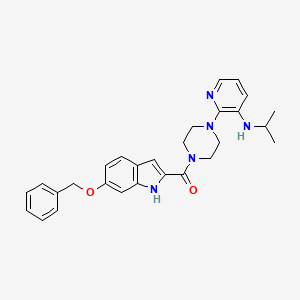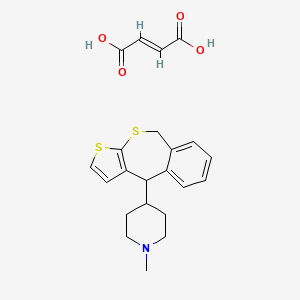
4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidyl group and a thieno-benzothiepin core, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate typically involves multiple steps, including the formation of the thieno-benzothiepin core and the introduction of the piperidyl group. The synthetic route may involve:
Formation of the Thieno-Benzothiepin Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Piperidyl Group: The piperidyl group is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thieno-benzothiepin intermediate.
Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidyl or thieno-benzothiepin moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting therapeutic effects in neurological conditions.
類似化合物との比較
Similar Compounds
- 4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin hydrochloride
- 4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin sulfate
- 4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin phosphate
Uniqueness
4-(1-Methyl-4-piperidyl)-4,9-dihydrothieno(2,3-c)benzothiepin maleate is unique due to its specific maleate salt form, which may influence its solubility, stability, and bioavailability compared to other similar compounds. This uniqueness can impact its effectiveness in various applications, particularly in medicinal chemistry where salt forms can affect drug formulation and delivery.
特性
CAS番号 |
122942-87-4 |
|---|---|
分子式 |
C22H25NO4S2 |
分子量 |
431.6 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;4-(5,10-dihydrothieno[2,3-c][2]benzothiepin-10-yl)-1-methylpiperidine |
InChI |
InChI=1S/C18H21NS2.C4H4O4/c1-19-9-6-13(7-10-19)17-15-5-3-2-4-14(15)12-21-18-16(17)8-11-20-18;5-3(6)1-2-4(7)8/h2-5,8,11,13,17H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
VIYIECPSXUJFIY-WLHGVMLRSA-N |
異性体SMILES |
CN1CCC(CC1)C2C3=C(SCC4=CC=CC=C24)SC=C3.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CN1CCC(CC1)C2C3=C(SCC4=CC=CC=C24)SC=C3.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



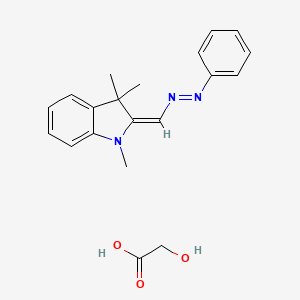

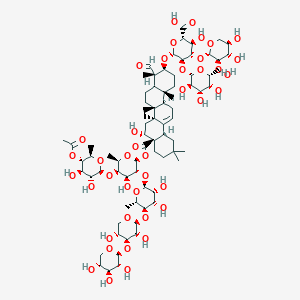

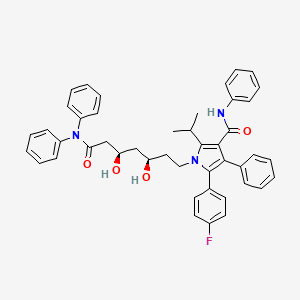
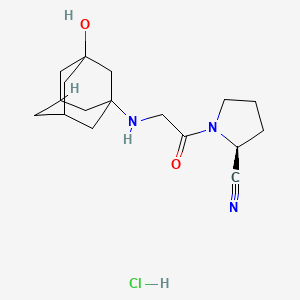
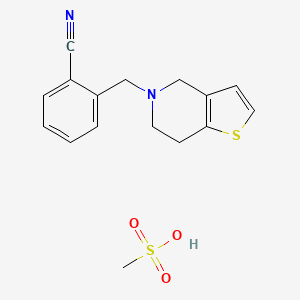

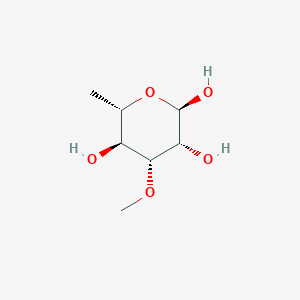
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile](/img/structure/B12786963.png)
